molecular formula C17H12BrN5S B2810094 6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868967-95-7

6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2810094
CAS RN: 868967-95-7
M. Wt: 398.28
InChI Key: AXKXYBZBIDIAKM-UHFFFAOYSA-N
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Description

“6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound. It belongs to a class of compounds known as triazolopyridazines . These compounds are known for their diverse pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, triazolopyridazines can be synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine .

Scientific Research Applications

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, such as pyridine and indazole derivatives, are critical in organic synthesis, catalysis, and medicinal applications. These compounds serve as versatile synthetic intermediates, showing significant importance in forming metal complexes, designing catalysts, asymmetric synthesis, and demonstrating potential in anticancer, antibacterial, and anti-inflammatory activities. The diversity of their functionalities highlights their potential in advanced chemistry and drug development investigations, providing insights into designing novel therapeutic agents with enhanced efficacy and specificity (Li et al., 2019).

Pyridopyridazine Derivatives and Their Biological Activity

Pyridopyridazine derivatives, featuring structural isomers of the bicyclic ring system, exhibit a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic effects. These derivatives have been identified as selective inhibitors for enzymes such as phosphodiesterases, indicating their therapeutic potential. Additionally, their role as GABA-A receptor benzodiazepine binding site ligands and their biodegradable nature for agrochemical applications emphasize the versatility and significance of these compounds in both pharmaceutical and agricultural sectors (Wojcicka and Nowicka-Zuchowska, 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities, given the known activities of related compounds . Further studies could also focus on optimizing its synthesis and exploring its potential applications .

properties

IUPAC Name

6-[(4-bromophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5S/c18-13-6-4-12(5-7-13)11-24-16-9-8-15-20-21-17(23(15)22-16)14-3-1-2-10-19-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKXYBZBIDIAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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